Hexamethylacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 848. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

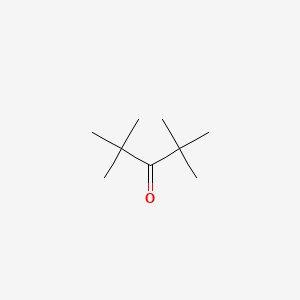

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4-tetramethylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIQGEWJEWJMQSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061154 | |

| Record name | Di-tert-butyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

815-24-7 | |

| Record name | Di-tert-butyl ketone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=815-24-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamethylacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000815247 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanone, 2,2,4,4-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Di-tert-butyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,4,4-tetramethylpentan-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.290 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hexamethylacetone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PW4P959GQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Hexamethylacetone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylacetone, systematically known as 2,2,4,4-tetramethyl-3-pentanone and also commonly referred to as di-tert-butyl ketone, is a sterically hindered ketone with significant applications in organic synthesis and materials science. Its unique structural features impart notable stability and specific reactivity, making it a valuable building block and a subject of interest in mechanistic studies. This technical guide provides a comprehensive overview of the chemical properties, structure, and a detailed experimental protocol for the synthesis of this compound. All quantitative data are presented in structured tables for clarity, and key processes are visualized using logical diagrams.

Chemical and Physical Properties

This compound is a colorless liquid at room temperature, characterized by its high degree of steric hindrance around the carbonyl group. This steric bulk significantly influences its physical and chemical properties.[1] The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 2,2,4,4-Tetramethyl-3-pentanone | [2] |

| Synonyms | This compound, Di-tert-butyl ketone, Pivalone | [3] |

| CAS Number | 815-24-7 | [2] |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 152-153 °C | [4][5] |

| Density | 0.824 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.419 | [4] |

| Solubility | Insoluble in water; Soluble in organic solvents | [1] |

| Stability | Stable under normal conditions | [1] |

| Incompatibilities | Strong oxidizing agents | [1] |

| SMILES | CC(C)(C)C(=O)C(C)(C)C | [2] |

| InChI Key | UIQGEWJEWJMQSL-UHFFFAOYSA-N | [2] |

Molecular Structure

The structure of this compound is characterized by a central carbonyl group flanked by two bulky tert-butyl groups. This arrangement is responsible for the molecule's significant steric hindrance.

Experimental Protocols

Synthesis of this compound via Barbier-Type Reaction and Hydrolysis

A convenient method for the synthesis of this compound involves a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium to form 2,2,4,4-tetramethyl-3-pentanimine, followed by acidic hydrolysis of the imine to the desired ketone.

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine

-

Materials:

-

Pivalonitrile

-

tert-Butyl chloride

-

Metallic lithium

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide solution

-

Magnesium sulfate (anhydrous)

-

-

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with metallic lithium sand in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise to the stirred suspension of lithium. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature until the lithium metal is consumed.

-

The reaction is then carefully quenched by the slow addition of water.

-

The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2,2,4,4-tetramethyl-3-pentanimine.

-

Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine to this compound

-

Procedure:

-

The crude 2,2,4,4-tetramethyl-3-pentanimine is dissolved in a suitable solvent such as diethyl ether.

-

The solution is then treated with an aqueous acid solution (e.g., 2M HCl) and stirred vigorously at room temperature. The progress of the hydrolysis can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to give the crude this compound.

-

The crude product can be purified by distillation.

-

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

| Spectroscopy | Key Features |

| ¹H NMR | A single sharp peak is expected in the upfield region (around δ 1.2-1.4 ppm) corresponding to the 18 equivalent protons of the two tert-butyl groups. |

| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon (downfield, around δ 215-220 ppm), one for the quaternary carbons of the tert-butyl groups, and one for the primary carbons of the methyl groups. |

| Infrared (IR) | A strong, sharp absorption band characteristic of the C=O stretching vibration of a ketone, typically in the range of 1680-1700 cm⁻¹. The steric hindrance may shift this frequency slightly. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 142. Characteristic fragmentation patterns would include the loss of a tert-butyl group (m/z = 85) and a McLafferty rearrangement is not possible due to the absence of γ-hydrogens. |

Applications in Research and Development

This compound serves as a valuable tool in several areas of chemical research and development:

-

Sterically Hindered Base: Due to the steric bulk around the carbonyl group, the corresponding enolate of this compound is a strong, non-nucleophilic base used in various organic transformations.

-

Mechanistic Studies: Its rigid and well-defined structure makes it an excellent model compound for studying reaction mechanisms, particularly those involving nucleophilic addition to carbonyls.

-

Precursor in Synthesis: It is a starting material for the synthesis of other sterically hindered molecules, which can be used as ligands for catalysts or as building blocks for complex organic architectures.

Safety Information

This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] It is incompatible with strong oxidizing agents.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional laboratory guidance and a thorough risk assessment. All experimental work should be conducted by trained personnel in a suitably equipped laboratory.

References

An In-Depth Technical Guide to the Synthesis of 2,2,4,4-Tetramethyl-3-pentanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2,2,4,4-tetramethyl-3-pentanone, a sterically hindered ketone also known as di-tert-butyl ketone or pivalone. This document details key experimental methodologies, presents quantitative data in structured tables, and includes visual diagrams of reaction pathways and workflows to facilitate understanding and application in a research and development setting.

Introduction

2,2,4,4-Tetramethyl-3-pentanone is a unique aliphatic ketone characterized by the significant steric hindrance around its carbonyl group, imparted by two adjacent tertiary butyl groups. This structural feature governs its reactivity and makes its synthesis a topic of interest in organic chemistry. It serves as a valuable building block and a model compound for studying steric effects in chemical reactions. This guide explores the most effective methods for its preparation, including the Barbier-type reaction of pivalonitrile, approaches using organometallic reagents, and the oxidation of the corresponding secondary alcohol.

Key Synthetic Pathways

Several synthetic strategies have been developed for the synthesis of 2,2,4,4-tetramethyl-3-pentanone. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. The most prominent and practical routes are detailed below.

Barbier-Type Reaction of Pivalonitrile followed by Hydrolysis

A highly efficient and convenient method for the synthesis of 2,2,4,4-tetramethyl-3-pentanone involves a Barbier-type reaction of pivalonitrile with tert-butyl chloride and metallic lithium. This reaction forms the corresponding imine, 2,2,4,4-tetramethyl-3-pentanimine, which is subsequently hydrolyzed to yield the desired ketone. This method is noted for its simplicity and the use of inexpensive starting materials.

Experimental Protocol:

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanimine

-

Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is flame-dried and allowed to cool under an inert atmosphere (e.g., argon or nitrogen).

-

Reagents: The flask is charged with metallic lithium (excess) and anhydrous diethyl ether.

-

Reaction Initiation: A solution of pivalonitrile and an excess of tert-butyl chloride in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of lithium. The reaction is typically initiated at room temperature.

-

Reaction Progression: The reaction mixture is stirred until the consumption of the starting materials is complete, which can be monitored by techniques such as gas chromatography (GC).

-

Workup: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of ammonium chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude imine.

Step 2: Hydrolysis of 2,2,4,4-Tetramethyl-3-pentanimine

-

Purification and Hydrolysis: The crude imine can be purified by extraction into an aqueous acid solution (e.g., dilute hydrochloric acid).

-

Slow Hydrolysis: The acidic aqueous solution containing the protonated imine is allowed to stand, leading to slow hydrolysis to 2,2,4,4-tetramethyl-3-pentanone.

-

Isolation: The resulting ketone is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether). The organic extract is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

Purification: The final product can be purified by distillation.

Caption: Barbier-type synthesis of di-tert-butyl ketone.

Organometallic Reagent Approaches

The use of organometallic reagents such as Grignard and organocadmium reagents is a classical approach for ketone synthesis. However, in the case of highly sterically hindered ketones like 2,2,4,4-tetramethyl-3-pentanone, these methods face significant challenges.

A logical, yet problematic, route involves the reaction of a tert-butyl Grignard reagent (tert-butylmagnesium chloride) with pivaloyl chloride. Research has shown that this reaction predominantly leads to reduction of the acid chloride, yielding neopentyl alcohol and neopentyl pivalate, rather than the desired ketone[1]. This is attributed to the bulky Grignard reagent acting as a reducing agent rather than a nucleophile.

An alternative, though for a different but related ketone, has shown some success. The synthesis of tert-butylneopentyl ketone was achieved in 51% yield by the addition of tert-butylmagnesium chloride to tert-butylacetyl chloride[2]. This suggests that the choice of the acyl chloride is critical and that this route is not ideal for di-tert-butyl ketone.

Caption: Grignard reaction showing major reduction pathway.

Organocadmium reagents are known to react with acyl chlorides to form ketones without the issue of over-addition to form tertiary alcohols, a common side reaction with more reactive organometallics like Grignard reagents[3][4]. The general procedure involves the preparation of di-tert-butylcadmium from a tert-butyl Grignard or organolithium reagent and a cadmium salt (e.g., CdCl₂). The resulting organocadmium reagent is then reacted with pivaloyl chloride.

While this method is theoretically sound, early reports indicated a low yield (17%) for the synthesis of 2,2,4,4-tetramethyl-3-pentanone via this route. The toxicity of cadmium compounds also limits the widespread use of this method.

Experimental Protocol (General):

-

Preparation of Di-tert-butylcadmium: In a flame-dried, inert atmosphere flask, anhydrous cadmium chloride is suspended in an appropriate solvent (e.g., diethyl ether). A solution of tert-butylmagnesium chloride or tert-butyllithium is added dropwise at a controlled temperature (often 0 °C or below). The reaction mixture is stirred to ensure complete formation of the organocadmium reagent.

-

Reaction with Acyl Chloride: The solution of di-tert-butylcadmium is then treated with a solution of pivaloyl chloride, typically at low temperatures to control the reaction rate.

-

Workup and Purification: The reaction is quenched with a dilute acid, and the product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is removed. The crude product is then purified by distillation.

Oxidation of 2,2,4,4-Tetramethyl-3-pentanol

An alternative route to 2,2,4,4-tetramethyl-3-pentanone is the oxidation of its corresponding secondary alcohol, 2,2,4,4-tetramethyl-3-pentanol (di-tert-butylcarbinol). This method is contingent on the efficient synthesis of the precursor alcohol.

Experimental Protocol:

Step 1: Synthesis of 2,2,4,4-Tetramethyl-3-pentanol

The precursor alcohol can be synthesized via the reduction of 2,2,4,4-tetramethyl-3-pentanone itself, or through other methods. A more direct synthesis involves the reaction of tert-butyllithium with pivalaldehyde, though this can be challenging due to the reactivity of tert-butyllithium.

Step 2: Oxidation of 2,2,4,4-Tetramethyl-3-pentanol

A variety of oxidizing agents can be employed for the conversion of secondary alcohols to ketones[5][6]. For sterically hindered alcohols, stronger oxidizing agents or specific conditions may be necessary.

-

Reaction Setup: The alcohol is dissolved in a suitable solvent, such as acetone or dichloromethane, in a flask equipped with a stirrer and a dropping funnel.

-

Oxidation: An oxidizing agent, such as Jones reagent (chromic acid in acetone) or a milder alternative like pyridinium chlorochromate (PCC) or a Swern oxidation, is added portion-wise while maintaining a controlled temperature.

-

Monitoring and Workup: The reaction progress is monitored by TLC or GC. Upon completion, the excess oxidant is quenched (e.g., with isopropanol for Jones reagent), and the product is worked up by filtration, extraction, and washing.

-

Purification: The crude ketone is purified by distillation or chromatography.

Caption: Workflow for the synthesis via oxidation.

Quantitative Data Summary

| Synthesis Method | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Reported Yield (%) | Reference |

| Barbier-Type Reaction | Pivalonitrile, tert-Butyl Chloride | Lithium metal | Diethyl ether | Room Temp. | Efficient (not quantified in abstract) | - |

| Grignard Reaction | Pivaloyl Chloride, tert-Butylmagnesium Chloride | - | Diethyl ether | Reflux | Minor (Major reduction) | [1] |

| Organocadmium | Pivaloyl Chloride, Di-tert-butylcadmium | - | Diethyl ether | - | 17 | - |

| Oxidation | 2,2,4,4-Tetramethyl-3-pentanol | Jones Reagent, PCC, etc. | Acetone, DCM | 0 to Room Temp. | Generally Good (substrate dependent) | [5][6] |

Physical and Spectroscopic Data of 2,2,4,4-Tetramethyl-3-pentanone

| Property | Value | Reference |

| CAS Number | 815-24-7 | [7] |

| Molecular Formula | C₉H₁₈O | [7] |

| Molecular Weight | 142.24 g/mol | [8] |

| Appearance | Colorless liquid | - |

| Boiling Point | 152-153 °C | - |

| Density | 0.824 g/mL at 25 °C | - |

| Refractive Index (n²⁰/D) | 1.419 | - |

| ¹H NMR (CDCl₃) | δ ~1.25 (s, 18H) | - |

| ¹³C NMR (CDCl₃) | δ ~220 (C=O), 45 (quaternary C), 28 (CH₃) | - |

| IR (neat, cm⁻¹) | ~1685 (C=O stretch) | [8] |

| Mass Spectrum (m/z) | 142 (M+), 85, 57 (base peak) | [7] |

Conclusion

The synthesis of 2,2,4,4-tetramethyl-3-pentanone presents unique challenges due to significant steric hindrance. While classical organometallic routes involving Grignard and organocadmium reagents are plausible, they suffer from low yields or competing reduction reactions. The most promising and practical approach appears to be the Barbier-type reaction of pivalonitrile with tert-butyl chloride and lithium, followed by hydrolysis of the resulting imine. The oxidation of 2,2,4,4-tetramethyl-3-pentanol also offers a viable, albeit potentially longer, synthetic route. The selection of the optimal synthetic pathway will depend on the specific requirements of the research or development program, including scale, cost, and safety considerations. This guide provides the foundational knowledge for undertaking the synthesis of this sterically congested and chemically interesting molecule.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. datapdf.com [datapdf.com]

- 3. Organocadmium chemistry - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Ketone synthesis by oxidation of alcohols [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]

- 8. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Di-tert-butyl Ketone: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical identifier and safety profile of di-tert-butyl ketone. The data herein is compiled for use by professionals in research, scientific, and drug development fields.

Chemical Identification

Di-tert-butyl ketone, also known as 2,2,4,4-tetramethyl-3-pentanone, is an organic compound with the CAS number 815-24-7 .[1][2][3][4] It is recognized for its distinct structure, featuring two bulky tert-butyl groups attached to a central carbonyl group.[1]

Synonyms:

Physicochemical Properties

Di-tert-butyl ketone is a colorless liquid at room temperature.[1][3] Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C9H18O[1][2][3][4] |

| Molecular Weight | 142.24 g/mol [2][4] |

| Boiling Point | 152 °C[4] |

| 69.5 °C @ 48 Torr[5] | |

| Melting Point | -25.2 °C[3][5] |

| Density | 0.8776 g/cm³ @ 20 °C[3] |

| 0.8269 g/cm³ @ 20 °C[5] | |

| 0.820 g/mL[4] | |

| Flash Point | 32.8 °C[3] |

| Refractive Index | 1.416[3] |

| 1.419[4] | |

| LogP (Octanol/Water Partition Coefficient) | 3.00[2][4] |

Safety and Hazard Information

Di-tert-butyl ketone is classified as a flammable liquid and vapor.[3] While considered to have low toxicity, standard safety precautions are essential when handling this compound.[1]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[3] |

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the table below.

| Code | Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3][6] |

| P233 | Keep container tightly closed.[3][6] |

| P240 | Ground and bond container and receiving equipment.[3][6] |

| P241 | Use explosion-proof electrical/ ventilating/ lighting equipment.[3] |

| P242 | Use non-sparking tools.[3] |

| P243 | Take action to prevent static discharges.[3] |

| P280 | Wear protective gloves, protective clothing, eye protection and face protection.[3] |

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/ shower.[3][6] |

| P370+P378 | In case of fire: Use dry sand, dry chemical or alcohol-resistant foam to extinguish.[3] |

| P403+P235 | Store in a well-ventilated place. Keep cool.[3] |

| P501 | Dispose of contents/ container to an approved waste disposal plant.[3] |

Toxicity Data:

Detailed toxicological studies specifically for di-tert-butyl ketone were not available in the consulted resources. It is generally considered to have low toxicity.[1] For related ketones, such as methyl n-butyl ketone, exposure can lead to headaches, dizziness, and peripheral neuropathy with chronic exposure.

Experimental Protocols

Detailed experimental methodologies for the cited data were not available in the search results. However, some safety data for similar ketones references OECD Test Guidelines. For instance, toxicity data for diisobutyl ketone, a related compound, was generated using OECD Test Guidelines 201, 202, and 203 for algae, daphnia, and fish, respectively.

Safe Handling and Emergency Workflow

The following diagram illustrates a logical workflow for the safe handling of di-tert-butyl ketone and the appropriate response in case of an emergency.

Caption: Workflow for safe handling and emergency response for di-tert-butyl ketone.

References

An In-depth Technical Guide to Hexamethylacetone (2,2,4,4-Tetramethyl-3-pentanone)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexamethylacetone, also known by its IUPAC name 2,2,4,4-tetramethyl-3-pentanone and as di-tert-butyl ketone or pivalone, is a unique aliphatic ketone. Its most defining feature is the extreme steric hindrance around the carbonyl group, imparted by two adjacent tert-butyl groups.[1] This steric congestion significantly influences its physical properties and chemical reactivity, making it a subject of academic interest and a valuable compound in specialized synthetic applications.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its known reactivity, and available spectral data.

Physical and Chemical Properties

This compound is a colorless liquid with a characteristic strong, sweet odor.[4] It is stable under normal conditions but is classified as a flammable liquid.[5][6] It is soluble in organic solvents and insoluble in water.[4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 815-24-7 | [4][7][8][9] |

| Molecular Formula | C₉H₁₈O | [4][7][8][9] |

| Molecular Weight | 142.24 g/mol | [7][9] |

| Appearance | Colorless liquid | [4][8] |

| Odor | Strong, sweet | [4] |

| Boiling Point | 152-153 °C | [7][8][9] |

| Density | 0.824 g/mL at 25 °C | [7][8] |

| Refractive Index | n²⁰/D 1.419 | [7][8] |

| Flash Point | 34 °C (93.2 °F) - closed cup | [10] |

| Solubility | Insoluble in water; Soluble in organic solvents | [4] |

Table 2: Chemical Identifiers of this compound

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | 2,2,4,4-tetramethylpentan-3-one | [4] |

| Synonyms | Di-tert-butyl ketone, Pivalone | [4][9][11] |

| InChI | InChI=1S/C9H18O/c1-8(2,3)7(10)9(4,5)6/h1-6H3 | [7][11] |

| InChIKey | UIQGEWJEWJMQSL-UHFFFAOYSA-N | [7][11] |

| SMILES | CC(C)(C)C(=O)C(C)(C)C | [7][11] |

| MDL Number | MFCD00008845 | [2][9] |

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the severe steric hindrance around the carbonyl group. This makes it resistant to many typical ketone reactions, particularly those involving nucleophilic attack at the carbonyl carbon.

Key Reactions:

-

Reduction: The reduction of this compound has been a subject of study. For instance, the kinetics, stoichiometry, and products of its reduction using the powerful and sterically demanding reducing agent lithium triethylborohydride have been examined.[8][10]

-

Grignard and Organolithium Reactions: It can react with organometallic reagents. A notable application is its use in preparing di-tert-butyladamantylcarbinol by reacting with 1-bromo-adamantane, presumably via a Grignard or related organometallic intermediate.[7][8]

Applications:

-

Organic Synthesis: It serves as a building block for the synthesis of other organic compounds where a sterically hindered ketone is required.[3]

-

Mechanistic Studies: Due to its unique structure, it is an ideal model compound for studying the effects of steric hindrance on reaction mechanisms and kinetics.[2]

-

Solvent: It can be used as a non-reactive, sterically hindered solvent in specific applications.[11]

Experimental Protocols

Synthesis

The synthesis of this compound has been reported in the chemical literature. Key references for its preparation are:

-

Journal of the American Chemical Society, 1949 , 71, 4141.[8]

-

The Journal of Organic Chemistry, 1974 , 39, 611.[8]

These methods likely involve the reaction of a pivaloyl derivative (such as pivaloyl chloride or pivalic anhydride) with a tert-butyl organometallic reagent (like tert-butyllithium or a tert-butyl Grignard reagent). The extreme steric hindrance would be a key challenge to overcome, likely requiring specific reaction conditions.

Caption: Conceptual workflow for the synthesis of this compound.

Purification

Purification of the crude product would typically involve standard laboratory techniques.

-

Work-up: The reaction mixture would be quenched and extracted with an organic solvent. The organic layer would then be washed to remove any unreacted starting materials and byproducts.

-

Drying: The organic extract would be dried over an anhydrous salt like magnesium sulfate or sodium sulfate.

-

Distillation: The final purification step would likely be fractional distillation to obtain pure this compound, taking advantage of its boiling point of 152-153 °C.[7][8][9]

Caption: A generalized workflow for the purification of this compound.

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data for this compound

| Spectroscopy Type | Key Features | Reference(s) |

| ¹H NMR | A single peak is expected due to the molecular symmetry, corresponding to the 18 equivalent protons of the two tert-butyl groups. | [4] |

| ¹³C NMR | Two peaks are expected: one for the carbonyl carbon (downfield shift, typically >200 ppm for ketones) and one for the equivalent methyl carbons of the tert-butyl groups. A peak for the quaternary carbons of the tert-butyl groups would also be present. | [1][12] |

| IR Spectroscopy | A strong absorption band characteristic of a ketone C=O stretch is expected in the region of 1680-1720 cm⁻¹. C-H stretching and bending vibrations from the methyl groups will also be present. | [4][13][14] |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 142. A prominent fragment would be the tert-butyl cation at m/z = 57, resulting from alpha-cleavage. | [15] |

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4][10]

-

Hazards: Flammable liquid and vapor. May cause skin, eye, and respiratory irritation.[4]

-

Precautions: Keep away from heat, sparks, and open flames. Use in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[4]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[7] It is incompatible with strong oxidizing agents.[7][8]

Caption: Logical relationships for the safe handling of this compound.

References

- 1. youtube.com [youtube.com]

- 2. This compound [myskinrecipes.com]

- 3. Page loading... [wap.guidechem.com]

- 4. 3-Pentanone, 2,2,4,4-tetramethyl- | C9H18O | CID 13152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. foodb.ca [foodb.ca]

- 7. This compound | 815-24-7 [chemicalbook.com]

- 8. This compound CAS#: 815-24-7 [m.chemicalbook.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2,2,4,4-Tetramethyl-3-pentanone 98 815-24-7 [sigmaaldrich.com]

- 11. CAS 815-24-7: Di-tert-butyl ketone | CymitQuimica [cymitquimica.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. 3-Pentanone, 2,2,4,4-tetramethyl- [webbook.nist.gov]

Spectroscopic Profile of Hexamethylacetone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Hexamethylacetone (also known as 2,2,4,4-Tetramethyl-3-pentanone), a sterically hindered ketone of interest in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a quick reference for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecular symmetry of this compound, its NMR spectra are remarkably simple, exhibiting single peaks in both ¹H and ¹³C NMR.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~1.28 | Singlet | 18H | (CH₃)₃C- |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~220 | C=O |

| ~45 | C(CH₃)₃ |

| ~28 | C(CH₃)₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by a strong absorption band characteristic of the carbonyl group.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2970 | Strong | C-H stretch (sp³) |

| ~1680 | Strong | C=O stretch (ketone) |

| ~1470 | Medium | C-H bend (CH₃) |

| ~1370 | Medium | C-H bend (tert-butyl) |

Mass Spectrometry (MS)

The mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Abundance (%) | Proposed Fragment |

| 142 | ~5 | [M]⁺ (Molecular Ion) |

| 85 | ~20 | [M - C₄H₉]⁺ |

| 57 | 100 | [C₄H₉]⁺ (tert-butyl cation) |

| 41 | ~60 | [C₃H₅]⁺ |

| 29 | ~30 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

¹H and ¹³C NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters (Typical):

-

Spectrometer: 300-500 MHz

-

Pulse Program: Standard single-pulse sequence

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-15 ppm

¹³C NMR Acquisition Parameters (Typical):

-

Spectrometer: 75-125 MHz

-

Pulse Program: Proton-decoupled single-pulse sequence

-

Number of Scans: 128 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: 0-220 ppm

Infrared (IR) Spectroscopy (Neat Liquid)

-

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

-

Acquire the spectrum over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe after the measurement.

Mass Spectrometry (Electron Ionization)

-

Introduce a small amount of this compound into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized using a standard electron impact (EI) source, typically at 70 eV.

-

The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

The detector records the abundance of ions at each mass-to-charge (m/z) ratio.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

The Unyielding Ketone: A Technical Guide to the Non-Enolizable Nature of Hexamethylacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, stands as a classic example of a non-enolizable ketone. Its unique structural architecture, characterized by extreme steric hindrance, provides a valuable model for understanding the limits of one of the most fundamental transformations in organic chemistry: enolization. This technical guide delves into the core principles governing the non-enolizable nature of this compound, presenting key data, experimental methodologies to probe its inertness, and visual representations of the underlying chemical principles. This understanding is critical for researchers in drug development and synthetic chemistry, as the deliberate design of non-enolizable ketones can prevent unwanted side reactions and enhance the stability of pharmaceutical compounds.

Introduction: The Significance of Enolization and its Absence

Enolates are highly versatile intermediates in organic synthesis, acting as potent nucleophiles in a wide array of carbon-carbon bond-forming reactions, including aldol condensations and alkylations. The formation of an enolate requires the presence of at least one acidic α-hydrogen on a carbon adjacent to the carbonyl group. The acidity of these protons is a direct consequence of the resonance stabilization of the resulting conjugate base, the enolate anion.

However, not all ketones are capable of forming enolates. This compound serves as a prime example of a ketone that, for all practical purposes, does not undergo enolization under standard basic conditions. This inertness is not due to a lack of α-hydrogens, but rather to insurmountable steric barriers that prevent the necessary geometric and electronic alignments for deprotonation and subsequent resonance stabilization. The study of this compound's non-enolizable character offers profound insights into the interplay of steric and electronic effects in chemical reactivity.

Structural and Physicochemical Properties of this compound

This compound is a colorless liquid with a distinct odor. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | 2,2,4,4-Tetramethyl-3-pentanone | |

| Synonyms | This compound, Di-tert-butyl ketone | |

| CAS Number | 815-24-7 | [1][2][3] |

| Molecular Formula | C₉H₁₈O | [2][4] |

| Molecular Weight | 142.24 g/mol | [2][4] |

| Boiling Point | 152-153 °C | [1][2][3] |

| Density | 0.824 g/mL at 25 °C | [1][3] |

| Refractive Index | n20/D 1.419 | [1][2] |

| Stability | Stable, flammable. Incompatible with strong oxidizing agents. | [1][3] |

The Core of Inertness: Steric Hindrance and Orbital Misalignment

The primary reason for the non-enolizable nature of this compound is the extreme steric congestion around the carbonyl group and the adjacent α-carbons. Each α-carbon is a quaternary center, bonded to three methyl groups and the carbonyl carbon. These bulky tert-butyl groups effectively shield the α-hydrogens from the approach of a base.

For enolization to occur, a base must abstract an α-proton. This process is most efficient when the C-H bond of the α-hydrogen is parallel to the p-orbitals of the carbonyl group, allowing for effective overlap and delocalization of the developing negative charge in the transition state. In this compound, the steric repulsion between the methyl groups of the two tert-butyl groups forces a conformation where such an alignment is energetically highly unfavorable. The molecule is essentially locked in a conformation that prevents the formation of a planar, resonance-stabilized enolate.

Caption: Steric shielding of α-hydrogens in this compound by bulky tert-butyl groups.

The Energetic Barrier to Enolization

The pKa of the α-protons in a typical acyclic ketone is around 20. This acidity is a measure of the stability of the corresponding enolate. Due to the severe steric strain that would be introduced upon attempting to form a planar enolate from this compound, the energy of this hypothetical intermediate is extremely high. Consequently, the pKa of the α-protons of this compound is predicted to be significantly higher than that of a typical ketone, rendering it non-acidic for all practical purposes with common bases.

References

An In-depth Technical Guide to the Solubility of Hexamethylacetone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone), a sterically hindered ketone. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on the general solubility principles of ketones, qualitative solubility information, and detailed experimental protocols for determining solubility. This approach equips researchers with the foundational knowledge and practical methods to assess the solubility of this compound in their specific applications.

Core Concepts: Understanding Ketone Solubility

The solubility of a ketone like this compound is governed by the interplay of its molecular structure and the properties of the solvent. The key factors include:

-

Polarity: The carbonyl group (C=O) in ketones introduces polarity, making them more soluble in polar solvents compared to nonpolar alkanes of similar molecular weight. However, the large, nonpolar tert-butyl groups in this compound significantly increase its nonpolar character, influencing its solubility profile.

-

Intermolecular Forces: Ketones can act as hydrogen bond acceptors via the lone pairs on the carbonyl oxygen.[1] This allows for favorable interactions with protic solvents like alcohols. However, they cannot act as hydrogen bond donors to themselves.[1][2] The dominant intermolecular forces in this compound are London dispersion forces due to its bulky alkyl groups.

-

"Like Dissolves Like": This principle is a cornerstone of solubility prediction.[3] this compound, with its significant nonpolar character, is expected to be more soluble in nonpolar or weakly polar organic solvents.

Solubility Profile of this compound

While specific quantitative data is scarce, based on general chemical principles and qualitative statements found in chemical literature, the solubility of this compound in common organic solvents can be summarized as follows. Ketones, in general, are soluble in most common organic solvents.[2][4][5][6]

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Diethyl Ether | High | "Like dissolves like" principle. Both solute and solvent are predominantly nonpolar. |

| Polar Aprotic | Acetone, Chloroform, Dimethyl Sulfoxide (DMSO) | Moderate to High | This compound can engage in dipole-dipole interactions with these solvents. |

| Polar Protic | Methanol, Ethanol | Moderate | The bulky tert-butyl groups may hinder interactions with the hydroxyl groups of alcohols. |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound in a specific solvent, a standardized experimental protocol is essential. The following outlines a reliable method for this determination.

Protocol 1: Gravimetric Method for Solid Solutes

This method is suitable for determining the solubility of a solid compound in a given solvent at a specific temperature.

Materials:

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled water bath or incubator

-

Screw-cap vials

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-cap vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Place the vial in a thermostatically controlled water bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to prevent precipitation upon cooling.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step removes any undissolved microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without causing degradation of the this compound.

-

Once the solvent has completely evaporated, allow the dish to cool to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the evaporation dish containing the dried this compound.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

-

Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a solid organic compound.

Caption: A flowchart of the gravimetric method for solubility determination.

Signaling Pathways and Logical Relationships

While signaling pathways are not directly relevant to solubility, a logical diagram can represent the decision-making process for solvent selection based on the properties of this compound.

Caption: A decision tree for predicting this compound's solubility.

Conclusion

This compound, a large and sterically hindered ketone, is generally expected to be soluble in a range of common organic solvents, with a higher affinity for nonpolar and weakly polar aprotic solvents. For drug development and research applications requiring precise solubility data, the experimental protocols outlined in this guide provide a robust framework for accurate determination. By understanding the underlying principles of ketone solubility and employing systematic experimental approaches, researchers can effectively characterize the behavior of this compound in various solvent systems.

References

- 1. Ketone - Wikipedia [en.wikipedia.org]

- 2. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 3. Solvent Miscibility Table [sigmaaldrich.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

The Synthesis of Hexamethylacetone: A Historical and Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone, is a sterically hindered ketone that has presented a significant synthetic challenge since the early days of organic chemistry. Its unique structure, featuring two bulky tert-butyl groups flanking a carbonyl moiety, has made it a valuable substrate for studying reaction mechanisms and a building block in specialized applications. This technical guide provides a comprehensive overview of the discovery and history of this compound synthesis, detailing the evolution of synthetic methodologies from early, often low-yielding attempts to modern, more efficient protocols. This paper will explore the key breakthroughs, experimental procedures, and quantitative data associated with the synthesis of this intriguing molecule, offering valuable insights for researchers in organic synthesis and drug development.

Introduction: The Challenge of Steric Hindrance

The synthesis of highly substituted and sterically congested molecules has long been a formidable challenge in organic chemistry. This compound (di-tert-butyl ketone) stands as a classic example of this challenge. The significant steric bulk imposed by the two tert-butyl groups renders the carbonyl carbon exceptionally hindered, making it insusceptible to many standard ketone syntheses. Early attempts to synthesize this compound were often met with failure or very low yields, primarily due to the high reactivity of common organometallic reagents which tend to favor reduction or enolization pathways over the desired nucleophilic addition to a sterically encumbered acyl halide. This guide will trace the historical progression of synthetic strategies developed to overcome these steric impediments.

Early Attempts and the Dawn of Hindered Ketone Synthesis

While the exact first synthesis of this compound is not definitively documented in easily accessible literature, early 20th-century chemists actively explored the limits of ketone synthesis with bulky reagents. A notable early investigation into the synthesis of sterically hindered ketones was reported by Whitmore and Heyd in 1938. Their work on the reaction of t-butylmagnesium chloride with pivaloyl chloride provided crucial insights into the difficulties of forming such a congested ketone.

The Grignard Reagent Approach: A Battle of Reactivity

Whitmore and Heyd's experiments demonstrated that the reaction of a highly branched Grignard reagent with a similarly bulky acid chloride was not straightforward. They found that adding t-butylmagnesium chloride to an excess of pivalyl chloride at a low temperature (-10°C) resulted in a modest 32% yield of this compound.[1] A significant portion of the reaction resulted in the reduction of the acid chloride to the corresponding primary alcohol, neopentyl alcohol, highlighting the competing reaction pathways.

Experimental Protocol: Whitmore and Heyd (1938) - Modified

-

Reaction Setup: A solution of pivalyl chloride in a suitable solvent is cooled to -10°C.

-

Reagent Addition: A solution of t-butylmagnesium chloride is added dropwise to the cooled pivalyl chloride solution, maintaining the low temperature.

-

Workup: The reaction is quenched with an appropriate acidic solution, followed by extraction and purification of the product.

The First Successful Synthesis: The Work of Newman and Coworkers (1949)

Modern Synthetic Methodologies

Since the pioneering work of the mid-20th century, several more efficient and reliable methods for the synthesis of this compound and other sterically hindered ketones have been developed. These modern techniques offer higher yields, greater functional group tolerance, and milder reaction conditions.

The Corey-House Synthesis: The Power of Organocuprates

The Corey-House synthesis, developed in the late 1960s, utilizes lithium dialkylcuprates (Gilman reagents) as soft nucleophiles for the formation of carbon-carbon bonds.[2][3][4][5][6] These reagents are significantly less reactive than Grignard or organolithium reagents and exhibit a much lower tendency to add to the ketone product once it is formed. This makes them particularly well-suited for the synthesis of ketones from acid chlorides, even in sterically demanding cases.

The general approach involves the preparation of lithium di-tert-butylcuprate, which is then reacted with pivaloyl chloride.

Experimental Workflow: Corey-House Synthesis of this compound

Caption: Corey-House synthesis workflow for this compound.

Experimental Protocol: Corey-House Synthesis

-

Preparation of Lithium di-tert-butylcuprate: Two equivalents of tert-butyllithium are added to a suspension of copper(I) iodide in an ethereal solvent (e.g., diethyl ether or THF) at low temperature (typically -78°C).

-

Reaction with Pivaloyl Chloride: A solution of pivaloyl chloride in the same solvent is then added dropwise to the freshly prepared Gilman reagent at low temperature.

-

Workup: The reaction is quenched with a saturated aqueous ammonium chloride solution, followed by extraction with an organic solvent and purification by distillation or chromatography.

The Weinreb Ketone Synthesis: Taming Reactive Intermediates

The Weinreb ketone synthesis, first reported in 1981, provides a highly effective method for the preparation of ketones from carboxylic acid derivatives by preventing the common problem of over-addition of organometallic reagents.[7] The key to this method is the use of N,O-dimethylhydroxylamine to convert a carboxylic acid or its derivative into a stable N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. This amide reacts with a Grignard or organolithium reagent to form a stable, chelated tetrahedral intermediate which does not collapse to the ketone until acidic workup. This stability prevents a second equivalent of the organometallic reagent from adding to the carbonyl group.[8][9]

Reaction Pathway: Weinreb Synthesis of this compound

Caption: Weinreb synthesis pathway for this compound.

Experimental Protocol: Weinreb Ketone Synthesis

-

Formation of the Weinreb-Nahm Amide: Pivaloyl chloride is reacted with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane.

-

Reaction with Grignard Reagent: The purified pivaloyl Weinreb-Nahm amide is dissolved in an ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., 0°C or -78°C). A solution of tert-butylmagnesium chloride is then added slowly.

-

Workup: The reaction is quenched with an acidic solution (e.g., 1 M HCl), which hydrolyzes the stable intermediate to yield this compound. The product is then isolated via extraction and purified.

Quantitative Data Summary

The following table summarizes the reported yields for various synthetic methods for this compound.

| Synthetic Method | Reagents | Temperature (°C) | Yield (%) | Reference |

| Grignard Reaction | t-BuMgCl, Pivaloyl Chloride | -10 | 32 | Whitmore and Heyd, 1938[1] |

| Corey-House Synthesis | Li+[t-Bu2Cu]-, Pivaloyl Chloride | -78 to RT | High (typically >80) | General Method[2][3][4][5][6] |

| Weinreb Ketone Synthesis | Pivaloyl Weinreb-Nahm Amide, t-BuMgCl | -78 to RT | High (typically >85) | General Method[7][8][9] |

Conclusion

The synthesis of this compound has evolved significantly from early, challenging attempts to the development of robust and high-yielding modern methodologies. The historical struggles with steric hindrance and reagent reactivity have driven innovation in synthetic organic chemistry, leading to the development of selective reagents like organocuprates and clever strategies such as the Weinreb-Nahm amide. For researchers and professionals in drug development, a thorough understanding of these synthetic pathways is crucial for the design and synthesis of complex, sterically demanding molecules. The principles learned from the synthesis of this compound continue to be applied in the construction of novel chemical entities with potential therapeutic applications.

References

- 1. datapdf.com [datapdf.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 4. Corey-House_synthesis [chemeurope.com]

- 5. m.youtube.com [m.youtube.com]

- 6. testbook.com [testbook.com]

- 7. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 8. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Theoretical Studies of Hexamethylacetone Conformation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Hexamethylacetone, also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone, presents a unique case for conformational analysis due to the significant steric hindrance imposed by its two bulky tert-butyl groups. Understanding the preferred three-dimensional structure and the energetic landscape of its conformations is crucial for predicting its reactivity, intermolecular interactions, and potential applications in chemical synthesis and drug design. This technical guide provides an in-depth overview of the theoretical and experimental studies on the conformation of this compound. It details the computational methodologies employed, summarizes key structural data, and illustrates the logical workflows involved in its conformational analysis.

Introduction to this compound's Conformational Landscape

The structure of this compound is characterized by a central carbonyl group flanked by two sterically demanding tert-butyl groups. The rotation of these tert-butyl groups around the C-C bonds adjacent to the carbonyl group defines the molecule's conformational space. The primary challenge in determining the lowest energy conformation is the mitigation of steric strain between the methyl groups of the two tert-butyl substituents. This steric repulsion forces the molecule to adopt a distorted geometry, deviating from idealized staggered or eclipsed conformations.

Methodologies for Conformational Analysis

The determination of this compound's conformation has been approached through a combination of experimental techniques and computational modeling. Gas-phase electron diffraction (GED) provides direct experimental evidence of the molecular structure in the gas phase, free from intermolecular forces.[1] Theoretical calculations, ranging from ab initio methods to Density Functional Theory (DFT), are employed to complement experimental findings, predict stable conformers, and calculate the energy barriers between them.

Experimental Protocol: Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometric arrangement of atoms in a molecule.[2]

-

Principle: A high-energy beam of electrons is directed at a gaseous sample of the molecule. The electrons are scattered by the electrostatic potential of the atoms, creating a diffraction pattern of concentric rings. The analysis of this pattern allows for the determination of internuclear distances and bond angles.[2]

-

Experimental Setup:

-

A fast electron beam is generated in an electron gun and passed into a high-vacuum diffraction chamber.

-

The gaseous sample effuses from a nozzle, intersecting the electron beam.

-

The scattered electrons are detected, and the resulting diffraction pattern is recorded.

-

To compensate for the steep decline in scattering intensity with increasing scattering angle, a rotating sector is often placed in front of the detector.

-

-

Data Analysis: The experimental scattering data is compared with theoretical scattering intensities calculated for various molecular models. The structural parameters of the model are refined to achieve the best fit with the experimental data. This process is often augmented with data from theoretical calculations to constrain the model and improve the reliability of the results.[1][3]

Computational Protocol: Ab Initio and Density Functional Theory (DFT) Calculations

Quantum mechanical calculations are essential for exploring the potential energy surface of a molecule and identifying its stable conformers and the transition states that connect them.

-

Ab Initio Hartree-Fock (HF) Calculations: This method solves the Schrödinger equation for a molecule without empirical parameters, providing a fundamental description of the electronic structure. For this compound, ab initio calculations at the HF/3-21G level of theory have been shown to reproduce the experimental geometry well.[1]

-

Protocol:

-

Input: An initial guess of the molecular geometry (e.g., from molecular mechanics or a standard molecular builder).

-

Calculation: The electronic energy and gradients are calculated using the Hartree-Fock method with a specified basis set (e.g., 3-21G).

-

Geometry Optimization: The atomic coordinates are iteratively adjusted to minimize the total energy, leading to the equilibrium geometry of the conformer.

-

Frequency Analysis: A frequency calculation is performed at the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

-

-

Density Functional Theory (DFT) Calculations: DFT is a widely used method that includes the effects of electron correlation at a lower computational cost than traditional post-HF methods.[4]

-

Protocol:

-

Input: An initial molecular geometry.

-

Functional and Basis Set Selection: A functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d)) are chosen. The choice of functional and basis set affects the accuracy and computational cost of the calculation.[5]

-

Geometry Optimization: Similar to the HF method, the geometry is optimized to find the lowest energy structure.

-

Conformational Search: To explore the potential energy surface, a relaxed scan of the dihedral angles corresponding to the rotation of the tert-butyl groups is performed. This involves systematically changing the dihedral angle and optimizing the rest of the molecular geometry at each step.

-

Transition State Search: The transition state for the interconversion of conformers can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method. A frequency calculation is then performed to verify the presence of a single imaginary frequency corresponding to the rotational motion.

-

-

Conformational Data and Structural Parameters

Experimental and theoretical studies indicate that the steric strain in this compound is relieved primarily by an increase in the C-C-C bond angle at the carbonyl carbon and a concerted rotation of the two tert-butyl groups. The tert-butyl groups are rotated away from a position where they would eclipse each other.[1]

| Parameter | Gas-Phase Electron Diffraction (GED)[1] | Ab Initio (HF/3-21G)[1] |

| Bond Lengths (Å) | ||

| C=O | 1.217 (assumed) | 1.215 |

| C-C (carbonyl) | 1.551 ± 0.005 | 1.562 |

| C-C (tert-butyl) | 1.540 (assumed) | 1.543 |

| Bond Angles (°) | ||

| C-C(O)-C | 124.9 ± 1.5 | 125.1 |

| C(O)-C-C | 109.5 (assumed) | 110.0 |

| Dihedral Angles (°) | ||

| t-Butyl Rotation | 27 ± 3 | 27.5 |

Table 1: Key structural parameters of this compound from experimental (GED) and theoretical (ab initio) studies. The t-butyl rotation is defined as the deviation from a conformation where the C-C(O)-C-C dihedral angles are 0° and 180°.

Visualization of Workflows and Conformations

Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the computational conformational analysis of this compound.

This compound Conformation

The diagram below illustrates the key structural features of the determined ground-state conformation of this compound, highlighting the steric clash that leads to the rotation of the tert-butyl groups.

Conclusion

The conformation of this compound is dictated by the severe steric hindrance between its two tert-butyl groups. Experimental data from gas-phase electron diffraction, supported by ab initio and DFT calculations, reveals a structure where steric strain is accommodated through a widening of the central C-C(O)-C bond angle and a significant rotation of the tert-butyl groups away from an eclipsed arrangement.[1] The detailed understanding of these structural parameters and the computational methods used to derive them are invaluable for researchers in medicinal chemistry and materials science, enabling more accurate molecular modeling and the design of novel chemical entities where such sterically congested motifs are present.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Hexamethylacetone from Pivalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of hexamethylacetone (also known as 2,2,4,4-tetramethyl-3-pentanone or di-tert-butyl ketone) from pivalic acid. Direct ketonization of pivalic acid is inefficient due to competing side reactions.[1] Therefore, a more reliable two-step synthetic route is presented, involving the initial conversion of pivalic acid to its acid chloride derivative, pivaloyl chloride, followed by the reaction of pivaloyl chloride with a suitable organometallic reagent to yield the target ketone. This method offers a practical and scalable approach for obtaining this compound, a sterically hindered ketone with applications in organic synthesis.

Introduction

This compound is a highly branched aliphatic ketone characterized by the presence of two bulky tert-butyl groups flanking the carbonyl functionality. This steric hindrance imparts unique chemical properties, making it a valuable building block in the synthesis of complex organic molecules and a useful compound for studying steric effects in chemical reactions. The direct synthesis of this compound via ketonic decarboxylation of pivalic acid is not a feasible route.[1] This application note details a robust two-step synthesis commencing with the conversion of pivalic acid to pivaloyl chloride, followed by a coupling reaction with an organocuprate (Gilman) reagent to furnish the desired product.

Overall Reaction Scheme

Caption: Two-step synthesis of this compound from Pivalic Acid.

Step 1: Synthesis of Pivaloyl Chloride from Pivalic Acid

Pivaloyl chloride is a key intermediate in this synthetic sequence and can be readily prepared from pivalic acid using common chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃). The use of thionyl chloride is often preferred in a laboratory setting as the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol: Chlorination using Thionyl Chloride

Materials:

-

Pivalic Acid

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous reaction flask with a reflux condenser and a gas outlet connected to a scrubber

Procedure:

-

In a fume hood, equip a dry round-bottom flask with a magnetic stir bar, a reflux condenser, and a gas outlet leading to a scrubber containing an aqueous sodium hydroxide solution.

-

Charge the flask with pivalic acid (1.0 equivalent).

-

Slowly add thionyl chloride (1.2 equivalents) to the pivalic acid at room temperature with stirring.

-

Add a catalytic amount of DMF (e.g., a few drops). An exothermic reaction will commence with the evolution of sulfur dioxide and hydrogen chloride gas.

-

Heat the reaction mixture to a gentle reflux (the reaction temperature is typically in the range of 40-60°C) and maintain for 2 hours, or until the evolution of gas ceases.[1]

-

Monitor the reaction progress by observing the cessation of gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the crude pivaloyl chloride by fractional distillation. Collect the fraction boiling at approximately 105-106°C.

Data Presentation: Synthesis of Pivaloyl Chloride

| Parameter | Thionyl Chloride Method | Phosphorus Trichloride Method |

| Pivalic Acid (equiv.) | 1.0 | 1.0 |

| Chlorinating Agent (equiv.) | 1.2 (SOCl₂) | 0.4 (PCl₃) |

| Catalyst | DMF (catalytic) | None |

| Reaction Temperature (°C) | 40-60 | 55-62 |

| Reaction Time (h) | ~2 | ~4 |

| Typical Yield (%) | 75-95 | >92 |

| Purification | Fractional Distillation | Decantation and Distillation |

Step 2: Synthesis of this compound from Pivaloyl Chloride

The reaction of pivaloyl chloride with a Gilman reagent, specifically lithium di-tert-butylcuprate, provides a reliable method for the formation of this compound. Gilman reagents are known to be effective for the synthesis of ketones from acid chlorides without over-addition to form tertiary alcohols.

Experimental Protocol: Reaction with Lithium di-tert-butylcuprate

Materials:

-

Pivaloyl chloride

-

tert-Butyllithium (t-BuLi) in pentane or heptane

-

Copper(I) iodide (CuI)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

-

Anhydrous reaction flask, syringes, and cannulas for handling air-sensitive reagents

-

Saturated aqueous ammonium chloride solution

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Part A: Preparation of Lithium di-tert-butylcuprate (Gilman Reagent)

-

All glassware must be thoroughly dried, and the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

To a stirred suspension of copper(I) iodide (1.0 equivalent) in anhydrous THF or Et₂O at -78°C (dry ice/acetone bath), slowly add tert-butyllithium solution (2.0 equivalents) via syringe.

-

Allow the mixture to stir at -78°C for 30 minutes to form the Gilman reagent, which typically appears as a Gilman reagents are organocopper compounds with the general formula R₂CuLi, where R is typically an alkyl, alkenyl, or aryl group.

Part B: Reaction with Pivaloyl Chloride

-

To the freshly prepared Gilman reagent at -78°C, add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous THF or Et₂O dropwise via a syringe or cannula.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to confirm the consumption of the starting material.

Part C: Work-up and Purification

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by distillation or column chromatography on silica gel to obtain pure this compound.

Data Presentation: Synthesis of this compound

| Parameter | Value |

| Pivaloyl Chloride (equiv.) | 1.0 |

| Lithium di-tert-butylcuprate (equiv.) | ~1.1 |

| Reaction Temperature (°C) | -78 to room temperature |

| Reaction Time (h) | 2-4 |

| Typical Yield (%) | Moderate to high (literature suggests good yields for similar reactions) |

| Purification | Distillation or Column Chromatography |

Characterization of this compound

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈O | [2] |

| Molecular Weight | 142.24 g/mol | [2] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 152-153 °C | [2] |

| Density | 0.824 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.419 | [2] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | A single peak is expected due to the chemical equivalence of all 18 protons. The chemical shift will be in the upfield region, characteristic of alkyl protons. |

| ¹³C NMR | Three distinct signals are expected: one for the carbonyl carbon, one for the quaternary carbons of the tert-butyl groups, and one for the methyl carbons. |

| IR Spectroscopy | A strong absorption band in the region of 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the ketone. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 142. Characteristic fragmentation patterns would include the loss of a tert-butyl group. |

Safety Precautions

-